Cas no 933740-85-3 ((4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine)

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine is a heterocyclic amine derivative featuring a fused thienopyridine scaffold. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents. The saturated tetrahydrothienopyridine core enhances stability while retaining the potential for selective receptor interactions. Its primary amine functionality allows for further derivatization, making it a versatile intermediate in drug discovery. The compound’s rigid bicyclic framework may contribute to improved binding affinity and pharmacokinetic properties in therapeutic applications, such as serotonin or dopamine receptor modulation. Its synthetic utility and pharmacophore compatibility underscore its value in preclinical research.
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine structure
933740-85-3 structure
Product Name:(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine
CAS No:933740-85-3
MF:C8H12N2S
MW:168.259280204773
CID:2816920
Update Time:2025-06-27

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine Chemical and Physical Properties

Names and Identifiers

    • (4,5,6,7-TETRAHYDROTHIENO[3,2-C]PYRIDIN-2-YL)METHANAMINE
    • MB10699
    • (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine
    • Inchi: 1S/C8H12N2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3,10H,1-2,4-5,9H2
    • InChI Key: LUMBMFBCTYLQRS-UHFFFAOYSA-N
    • SMILES: S1C(CN)=CC2CNCCC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 140
  • XLogP3: -0.1
  • Topological Polar Surface Area: 66.3

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029186386-1g
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)methanamine
933740-85-3 95%
1g
$1930.00 2023-08-31

Additional information on (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine

Introduction to (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine and Its Significance in Modern Chemical Research

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine, with the CAS number 933740-85-3, represents a fascinating compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative combines the structural complexity of a thienopyridine scaffold with an amine functional group, making it a versatile molecule for exploring novel pharmacological interactions.

The< strong>Tetrahydrothieno[3,2-C]pyridine core of this compound is a key feature that contributes to its unique chemical properties. This scaffold is known for its ability to interact with biological targets in diverse ways, often exhibiting both binding affinity and metabolic stability. The presence of the< strong>methanamine group at the 2-position further enhances its potential as a pharmacophore, allowing for modifications that can fine-tune its biological activity.

In recent years, there has been a surge in research focused on developing new therapeutic agents derived from< strong>Tetrahydrothieno[3,2-C]pyridine-based structures. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, oncology, and infectious diseases. The amine functionality in< strong>(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine provides a handle for further chemical manipulation, enabling the synthesis of derivatives with enhanced specificity and efficacy.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The thienopyridine moiety is particularly interesting because it mimics natural product scaffolds that have been historically successful in drug development. For instance, several FDA-approved drugs contain related thienopyridine structures, underscoring their biological relevance and pharmaceutical potential. The< strong>methanamine group adds another layer of complexity that can be exploited to modulate receptor binding and improve pharmacokinetic profiles.

Recent studies have highlighted the< strong>Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine as a promising candidate for further investigation in the context of neurodegenerative diseases. Researchers have observed that derivatives of this compound can interact with neurotransmitter receptors in a way that suggests they may have neuroprotective properties. This aligns with the growing interest in developing treatments that target synaptic dysfunction and neuroinflammation—key pathological features of conditions like Alzheimer's disease and Parkinson's disease.

The synthesis of< strong>(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the construction of the thienopyridine core through cyclization reactions followed by functionalization at the 2-position to introduce the< strong>methanamine group. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and regioselectivity in these transformations.

The chemical properties of this compound make it an attractive candidate for structure-activity relationship (SAR) studies. By systematically varying substituents on the thienopyridine ring or the< strong>methanamine group, researchers can gain insights into how different structural features influence biological activity. Such studies are crucial for optimizing drug candidates and identifying lead compounds that can progress into clinical trials.

In addition to its pharmaceutical applications, there is growing interest in exploring< strong>(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine as a tool compound in chemical biology research. Its ability to interact with biological targets makes it useful for probing signaling pathways and understanding disease mechanisms at a molecular level. Furthermore, its well-defined structure allows researchers to use it as a starting point for developing more complex probes and inhibitors.

The future prospects for< strong>(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine are bright given its unique structural features and potential biological activities. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies,this compound is likely to play an increasingly important role in drug discovery and development. Its versatility as a scaffold material ensures that it will remain a valuable asset for chemists and biologists alike.

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